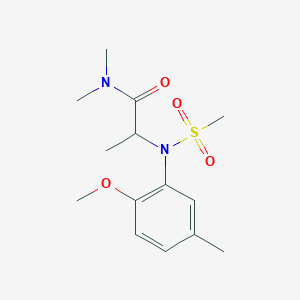![molecular formula C16H31N3O3S B4461178 1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4461178.png)
1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide
Descripción general
Descripción
1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide, also known as EPPC, is a chemical compound that has been studied extensively in the field of neuroscience. EPPC is a potent and selective blocker of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward pathways in the brain. EPPC has been shown to have potential therapeutic applications in the treatment of addiction, depression, and other psychiatric disorders.
Mecanismo De Acción
1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide works by binding to the dopamine transporter and blocking its ability to transport dopamine out of the synapse. This leads to an increase in the levels of dopamine in the synapse, which can have a variety of effects on the brain depending on the location and function of the dopamine receptors.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide has been shown to have a variety of effects on the brain and behavior. Studies have shown that 1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide can increase the levels of dopamine in the brain, which can lead to an increase in motivation, reward-seeking behavior, and mood. 1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide has also been shown to have potential as a treatment for addiction, as it can reduce the rewarding effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide is its potency and selectivity as a dopamine transporter blocker. This makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of 1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide. One area of interest is the potential therapeutic applications of 1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide in the treatment of addiction, depression, and other psychiatric disorders. Another area of interest is the development of new compounds that are more potent and selective than 1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide as dopamine transporter blockers. Finally, there is a need for further research on the biochemical and physiological effects of 1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide in order to better understand its mechanisms of action.
Aplicaciones Científicas De Investigación
1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide has been extensively studied in the field of neuroscience for its potential therapeutic applications. Studies have shown that 1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide is a potent and selective blocker of the dopamine transporter, which makes it a promising candidate for the treatment of addiction, depression, and other psychiatric disorders. 1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide has also been shown to have potential as a tool for studying the role of dopamine in the brain.
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-(3-piperidin-1-ylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3S/c1-2-23(21,22)19-13-6-8-15(14-19)16(20)17-9-7-12-18-10-4-3-5-11-18/h15H,2-14H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJFUISMBLDNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4461097.png)

![4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B4461110.png)
![N-{2-[methyl(phenyl)amino]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4461118.png)
![4-(1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B4461125.png)
![2-(2-furylmethyl)-6-(2-phenylethyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B4461138.png)
![N-(5-chloro-2-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461145.png)

![methyl N-{[(2-furylmethyl)amino]carbonyl}valinate](/img/structure/B4461159.png)
![4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461167.png)


![6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4461198.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide](/img/structure/B4461203.png)